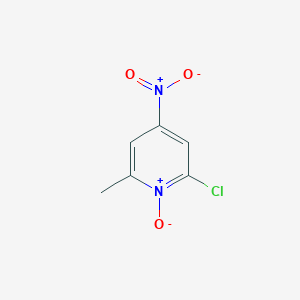

2-Chloro-6-methyl-4-nitropyridine 1-oxide

Descripción general

Descripción

2-Chloro-6-methyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is a yellow solid with a distinct odor and is stable under normal conditions. This compound is soluble in organic solvents and is commonly used as an intermediate in organic synthesis .

Métodos De Preparación

2-Chloro-6-methyl-4-nitropyridine 1-oxide can be synthesized through the reaction of 2-chloro-6-methyl-4-nitropyridine with hydrogen peroxide . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions. The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

2-Chloro-6-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-chloro-6-methyl-4-aminopyridine.

Substitution: The chlorine atom can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Route | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions |

| Nucleophilic substitution | Various nucleophiles | Solvent-dependent reactions |

The compound's reactivity is characterized by its electrophilic nature due to the electron-withdrawing nitro group, which enhances its susceptibility to nucleophilic attacks.

Organic Synthesis

2-Chloro-6-methyl-4-nitropyridine 1-oxide serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it an essential intermediate in organic chemistry .

This compound has been investigated for its potential biological activities. It interacts with several enzymes and proteins, notably acting as an inhibitor of methane monooxygenase—an enzyme crucial for methane oxidation. This inhibition can significantly affect microbial metabolism and has implications for environmental biotechnology .

Case Study: Inhibition of Methane Monooxygenase

Research indicates that this compound inhibits methane monooxygenase by binding to its active site, thus preventing normal enzymatic function. This interaction alters cellular metabolism in methanotrophic bacteria, showcasing the compound's potential as a biocontrol agent in methane emissions.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development, particularly in medicinal chemistry where it may serve as a pharmacophore for designing new therapeutic agents. Its interactions with biological targets suggest potential applications in treating diseases related to metabolic dysfunctions.

Industrial Applications

In industry, this compound is utilized in producing agrochemicals, dyes, and various industrial chemicals. Its role as an intermediate facilitates the synthesis of compounds used in crop protection and colorants .

Mecanismo De Acción

The mechanism of action of 2-chloro-6-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .

Comparación Con Compuestos Similares

2-Chloro-6-methyl-4-nitropyridine 1-oxide is unique due to its specific functional groups and their reactivity. Similar compounds include:

2-Chloro-4-nitropyridine: Lacks the methyl group, leading to different reactivity and applications.

2-Methyl-4-nitropyridine N-oxide: Lacks the chlorine atom, affecting its chemical behavior.

3-Chloro-4-nitropyridine 1-oxide: Has a different substitution pattern, resulting in varied chemical properties.

These compounds share some similarities in their chemical structure but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Actividad Biológica

2-Chloro-6-methyl-4-nitropyridine 1-oxide (CAS Number: 40314-84-9) is an organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a chlorine atom, a methyl group, and a nitro group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C₆H₅ClN₂O₃. The presence of the nitro group and the chlorine atom significantly influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation. For example, docking experiments indicated strong binding affinities to targets associated with cancer pathways, such as c-Met kinase, which is implicated in various malignancies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory potential. Preliminary studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its biological effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Protein Binding : Its ability to bind to key proteins could disrupt critical signaling pathways in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Chloro-4-nitropyridine | Nitro group at position 4 | Different antimicrobial profile |

| 3-Methyl-4-nitropyridine | Methyl at position 3 | Varies in reactivity and activity |

| 2-Amino-6-methylpyridine | Amino group instead of nitro | Exhibits different biological properties |

This table illustrates how structural variations can significantly impact the biological activity of compounds within the nitropyridine class.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of nitropyridines showed that modifications at the nitrogen or chlorine positions could enhance antibacterial activity. The findings suggested that this compound outperformed several analogs in inhibiting bacterial growth.

- Cancer Research : Molecular dynamics simulations have provided insights into the binding interactions between this compound and c-Met kinase. These studies revealed that the compound stabilizes the active conformation of the kinase, thereby inhibiting downstream signaling pathways critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectral characteristics used to identify 2-Chloro-6-methyl-4-nitropyridine 1-oxide?

- Answer : The compound has the molecular formula C₆H₅ClN₂O₃ , CAS No. 40314-84-9 , and a molecular weight of 188.571 g/mol . Key spectral identification methods include:

- ¹H/¹³C NMR : Distinct shifts for the nitro (-NO₂) and N-oxide groups, with coupling patterns reflecting chlorine substitution.

- IR Spectroscopy : Peaks for nitro (1520–1350 cm⁻¹) and N-oxide (1250–1150 cm⁻¹) stretching vibrations.

- Mass Spectrometry : Molecular ion peak at m/z 188.5 and fragmentation patterns indicative of chlorine loss.

Q. What synthetic methodologies are recommended for preparing high-purity this compound?

- Answer : A common route involves:

Nitration : React 2-chloro-6-methylpyridine with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Oxidation : Treat the intermediate with an oxidizing agent (e.g., H₂O₂ in acetic acid) to form the N-oxide .

- Purification : Use recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane) to achieve >95% purity.

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place away from ignition sources. Store in amber glass bottles to prevent photodegradation.

- Decomposition Risks : Thermal degradation may release toxic gases (e.g., NOₓ, Cl₂). Follow protocols for similar nitropyridine N-oxides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for nitro-group functionalization of this compound?

- Answer : Contradictions often arise from:

- Reaction Conditions : Variations in temperature, solvent polarity (e.g., DMF vs. acetonitrile), or catalyst loading.

- Impurity Effects : Trace metals or moisture may alter reactivity. Use Karl Fischer titration to verify anhydrous conditions.

- Validation : Reproduce experiments with standardized reagents and characterize products via HPLC-MS to confirm yields .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution?

- Answer :

- DFT Calculations : Model electrophilicity using Fukui indices or LUMO maps to identify reactive sites (e.g., para to nitro group).

- Kinetic Simulations : Compare activation energies for substitutions at C-4 (nitro) vs. C-2 (chlorine) positions.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Q. What strategies optimize the stability of this compound in long-term storage?

- Answer :

- Degradation Pathways : Hydrolysis of the N-oxide group under acidic/alkaline conditions or photolytic cleavage.

- Stabilization :

- Add desiccants (e.g., molecular sieves) to minimize moisture.

- Use argon/vacuum sealing to prevent oxidative degradation.

- Store at –20°C in dark conditions to reduce photolysis .

Propiedades

IUPAC Name |

2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTROWSASXESEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372852 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-84-9 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.